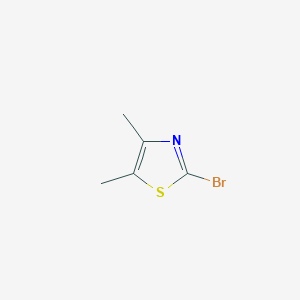

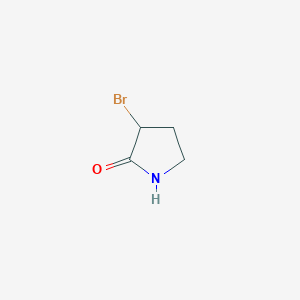

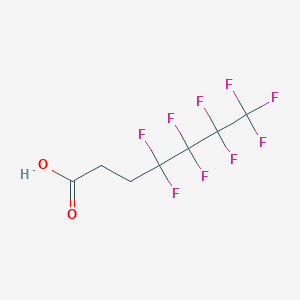

![molecular formula C16H21NS2 B1278304 4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロール CAS No. 141029-75-6](/img/structure/B1278304.png)

4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロール

概要

説明

4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP) and its derivatives are important materials in the field of organic electronics due to their unique electronic and optical properties. These materials have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. The DTP unit is a fused heteroacene that combines two thiophene rings with a central pyrrole, which can be functionalized to tune its properties for specific applications .

Synthesis Analysis

The synthesis of DTP derivatives involves various methods starting from commercially available bromothiophene precursors. Key steps in the synthesis include the Cadogan reaction, Ullmann-type C-N couplings, or Buchwald-Hartwig-type aminations to construct the central pyrrole ring. These methods have been optimized to achieve overall yields ranging from 33% to 63% and are scalable for large-scale production . Additionally, Stille and Suzuki cross-coupling reactions have been employed to introduce various functional groups and aryl units to the DTP core, allowing for further molecular tuning .

Molecular Structure Analysis

The molecular structure of DTP-based materials has been characterized using techniques such as X-ray crystallography, which revealed that certain DTP derivatives crystallize in the orthorhombic space group with specific lattice parameters. The incorporation of solubilizing side chains and aryl end-groups has been shown to influence the planarity and stacking of the DTP backbone, which is crucial for electronic properties .

Chemical Reactions Analysis

DTP derivatives exhibit interesting reactivity patterns, such as the direct addition of tetracyanoethylene to N-substituted DTPs, leading to products with varying electronic characteristics. These reactions result in aromatic mono- and bis-tricyanovinyl-substituted products, as well as quinoidal products with dicyanomethylene groups, which demonstrate red-shifted absorptions and increased electron affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTP derivatives have been extensively studied. Photophysical and electrochemical characterizations reveal that these materials exhibit high fluorescence efficiencies, redox activity, and electrochromic behavior. The electronic nature of the functional groups and the structural differences among DTP derivatives significantly affect their optoelectronic properties. For instance, the HOMO energy levels can be modulated by varying the N-functionalization and terminal aryl units, leading to highly fluorescent oligomers with solution fluorescence efficiencies up to 92% . The DTP-based materials have also been used as emissive layers in OLEDs, demonstrating their potential in device applications .

科学的研究の応用

有機光触媒

4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロールは、有機光触媒の合成に使用されています。 これらの光触媒は、メタクリル酸メチル、メタクリル酸2-(ジメチルアミノ)エチル、およびメタクリル酸tert-ブチルのモノマーを365 nmのUV照射下で重合させるために使用され、制御された分子量と低い多分散指数を持つ(メタ)アクリル酸ポリマーをもたらします .

有機太陽電池

この化合物は、高効率有機/ペロブスカイト太陽電池用の有機光起電力材料の設計に使用されています . 有機太陽電池(OSC)の電力変換効率(PCE)値は、融合環電子アクセプター(FREA)の革新により、18%まで高められています .

ペロブスカイト太陽電池

OSCに加えて、4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロールは、ペロブスカイト太陽電池(PVSC)にも使用されています。 分子ホール輸送材料(HTM)は、広く使用されている材料スピロ-OMeTADと比較して有望な利点を示しており、ドーパントを含まないPVSCで20%を超えるPCEを実現しています .

ホール輸送材料

ジチエノピロール(DTP)誘導体、特に4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロールは、融合チオフェン環全体でより良いπ共役を持つため、重要な有機光起電力材料です . それらは、高効率ペロブスカイト太陽電池(PSC)のホール輸送材料(HTM)として使用されています .

ドナー-アクセプター共役ポリマー

4-オクチル-4H-ジチエノ[3,2-b:2',3'-d]ピロールは、新規のドナー-アクセプター(D-A)共役ポリマーの合成に使用されています . これらのポリマーは、有機エレクトロニクスにおいて潜在的な用途があります。

π共役ポリマーおよび小分子

ジチエノ[3,2-b:2',3'-d]ピロール(DTP)とその誘導体は、電子デバイスとオプトエレクトロニクスデバイスの両方で重要な位置を占めています . 新しいπ共役ポリマーと小分子の数がますます増えているため、過去20年間、有機太陽電池(OSC)の急速な発展が促進されてきました .

作用機序

Target of Action

4-Octyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole (DTP) and its derivatives are primarily used as building blocks in the development of π-conjugated polymers and small molecules . These materials are key components in organic and hybrid solar cell applications .

Mode of Action

The mode of action of DTP-based materials involves their interaction with light. They are capable of absorbing light and generating charge carriers, which are then transported to the electrodes of a solar cell . The DTP unit enhances the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of organic solar cells (OSCs) .

Biochemical Pathways

The biochemical pathways involved in the action of DTP-based materials are primarily related to the photovoltaic effect . When light is absorbed by these materials, it excites electrons to a higher energy state, creating electron-hole pairs. These charge carriers are then separated and transported to the electrodes, generating an electric current .

Pharmacokinetics

Thesolubility, stability, and electronic properties of DTP-based materials are crucial for their performance in solar cells .

Result of Action

The result of the action of DTP-based materials is the generation of electricity from light. Specifically, DTP-based materials have been shown to achieve power conversion efficiencies over 18% in perovskite solar cells .

Action Environment

The action of DTP-based materials is influenced by environmental factors such as light intensity and temperature . For instance, the performance of DTP-based solar cells can be affected by the intensity of incident light, with higher light intensities leading to increased power conversion efficiencies . Moreover, the stability of these materials can be influenced by environmental conditions such as humidity and temperature .

Safety and Hazards

将来の方向性

The compound has been used in the development of efficient perovskite solar cells . The present finding highlights the potential of DTP based HTMs for efficient PSCs . The compound has also been incorporated into a soluble conjugated oligomer, which was readily deprotonated in solution, resulting in a shift of the main absorption peak by 0.55 eV .

特性

IUPAC Name |

7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NS2/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16/h8-9,11-12H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCJLBJHTUIOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452753 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141029-75-6 | |

| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole as a donor unit in these copolymers?

A1: 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole serves as an electron-rich unit (donor) when paired with electron-deficient acceptor units like dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,lm]perylene. This donor-acceptor combination within the copolymer structure facilitates charge transfer upon light absorption. This property is crucial for potential applications in organic electronics, such as organic photovoltaics (OPVs). The study demonstrated that incorporating 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole into the copolymer structure resulted in materials with broad light absorption in the visible region and band gaps ranging from 1.38-1.85 eV []. These optical properties make these materials promising candidates for further exploration in organic solar cell applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。